![molecular formula C12H10ClNO2S B2715438 Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 479578-92-2](/img/structure/B2715438.png)
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate
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Overview
Description
“Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” is a complex organic compound. It is commonly used as an intermediate in organic synthesis reactions . It can be used in the synthesis of various organic compounds, such as pesticides, pharmaceuticals, and dyes . The compound has a linear formula of C9H9ClO2 .
Scientific Research Applications
Novel Methyl Donor in Fungal Biosynthesis
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate shows potential as a novel methyl donor for biosynthesis in fungi, specifically in the production of methyl esters and anisoles. In Phellinus pomaceus, a wood-rotting fungus, chloromethane (a related compound) acts as a methyl donor for synthesizing esters of benzoic and furoic acid. This suggests similar compounds, like Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, could have similar roles in fungal metabolism (Harper et al., 1989).
Mesomorphic Behaviour and Photo-luminescent Property
This compound and its derivatives, such as 1,3,4-oxadiazole derivatives, have been studied for their mesomorphic behavior and photoluminescent properties. For instance, certain derivatives exhibit cholesteric mesophases with wide temperature ranges and strong blue fluorescence emissions, indicating potential applications in liquid crystal technology and photoluminescent materials (Han et al., 2010).
Fluoride Chemosensors
Some derivatives of Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, such as those containing phenol hydroxyl and 1,3,4-oxadiazole groups, are effective as fluoride chemosensors. These compounds exhibit color changes and optical shifts upon fluoride addition, demonstrating their potential in developing sensitive and selective fluoride detection methods (Ma et al., 2013).
Crystal Engineering and Phase Transition
In crystal engineering, compounds like Methyl 2-(carbazol-9-yl)benzoate, which is structurally related, have shown unique properties. For example, under high pressure, it transitions from a high-molecule-per-unit structure to a more efficient packing structure, demonstrating how structural variations can influence the physical properties of crystalline materials (Johnstone et al., 2010).
Corrosion Inhibition
Thiazole derivatives, similar to Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, have been effective as corrosion inhibitors, particularly for oil-well tubular steel in hydrochloric acid solutions. These compounds demonstrate high inhibition efficiency, suggesting their potential in industrial applications to prevent metal corrosion (Yadav et al., 2015).
Keto/Enol Equilibrium in Bioactive Molecules
Research on 1,3,4-tiadiazole-derived compounds, which are structurally related, reveals interesting insights into keto/enol tautomerism. These studies help understand how solvent and temperature affect the equilibrium of bioactive molecules, which is crucial for designing drugs and understanding their interactions in biological systems (Matwijczuk et al., 2017).
Safety And Hazards
“Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” may be irritating to the eyes, skin, and respiratory tract . It should be rinsed promptly after contact and its vapor should not be inhaled during operation . The compound should be handled with appropriate personal protective equipment and in a well-ventilated place .
properties
IUPAC Name |
methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCFIKOHZRMYER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate |
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